4,4,5,5,5-Pentafluoropentan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77893-59-5 |
|---|---|
Molecular Formula |
C5H5F5O |
Molecular Weight |
176.08 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentan-2-one |
InChI |
InChI=1S/C5H5F5O/c1-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |
InChI Key |
CIOUKPWMVUTXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 4,4,5,5,5 Pentafluoropentan 2 One
Reactions Involving the Alpha-Carbon and Carbonyl Moiety
The core reactivity of 4,4,5,5,5-pentafluoropentan-2-one involves the two primary functional sites of a ketone: the protons on the carbon adjacent to the carbonyl (the alpha-carbon) and the electrophilic carbonyl carbon itself.
Enolate Chemistry and Alpha-Functionalization Reactions
The formation of an enolate anion through the deprotonation of an α-hydrogen is a cornerstone of ketone chemistry, creating a potent carbon nucleophile. masterorganicchemistry.com In this compound, the protons on the alpha-carbon (C3) are significantly more acidic than those in a typical ketone like 2-pentanone. This is due to the strong electron-withdrawing inductive effect of the five fluorine atoms on the adjacent pentafluoroethyl group. This effect stabilizes the resulting enolate conjugate base. masterorganicchemistry.com
The increased acidity of the α-protons facilitates enolate formation, often allowing for the use of milder bases compared to those required for non-fluorinated ketones. masterorganicchemistry.com Once formed, this enolate is a versatile intermediate for alpha-functionalization reactions.
Key Reactions:
Alkylation: The enolate can act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha position. This reaction is subject to the typical limitations of SN2 reactions, favoring primary or methyl halides. fiveable.memnstate.edu
Aldol (B89426) Addition: The enolate can attack the electrophilic carbonyl carbon of another aldehyde or ketone, forming a β-hydroxy ketone in a reaction known as the aldol addition. fiveable.me The high reactivity of the fluorinated ketone's enolate makes it a suitable nucleophile for such transformations.
| Compound | Structure | Approximate pKa of α-Proton | Influence of Substituent |
| Acetone | CH₃COCH₃ | ~19-20 | Reference ketone |
| 2-Pentanone | CH₃COCH₂CH₂CH₃ | ~20 | Alkyl group is weakly electron-donating |
| This compound | CH₃COCH₂CF₂CF₃ | Lower than 20 (estimated) | Pentafluoroethyl group is strongly electron-withdrawing, increasing acidity |
Note: Specific pKa value for this compound is not widely published but is expected to be significantly lower than its non-fluorinated analog due to the inductive effect.
Nucleophilic Additions to the Ketone Carbonyl and Subsequent Transformations
The carbonyl carbon in this compound is highly electrophilic. The strong electron-withdrawing nature of the pentafluoroethyl group pulls electron density away from the carbonyl, increasing its partial positive charge and making it more susceptible to attack by nucleophiles. masterorganicchemistry.com This enhanced reactivity is a hallmark of fluorinated ketones.
Key Reactions:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4,5,5,5-pentafluoropentan-2-ol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Grignard and Organolithium Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to the carbonyl group yields tertiary alcohols after an acidic workup. The high electrophilicity of the carbonyl carbon in the fluorinated ketone facilitates these carbon-carbon bond-forming reactions.
Wittig Reaction: The reaction with a phosphonium (B103445) ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, producing a fluorinated alkene. This olefination reaction is a powerful tool for creating complex molecular structures.
Unique Reactivity Induced by the Pendant Pentafluoroethyl Moiety
The pentafluoroethyl group is not merely a passive spectator; its electronic properties actively modulate the ketone's reactivity, leading to unique chemical behaviors and influencing the outcome of reactions.
Influence of Electronic Effects on Reaction Pathways and Selectivity
The dominant electronic feature of the pentafluoroethyl group is its profound inductive electron withdrawal (-I effect). This effect is transmitted through the sigma bonds of the carbon skeleton, influencing the reactivity of the entire molecule.
Enhanced Carbonyl Electrophilicity: As previously noted, the -I effect makes the carbonyl carbon exceptionally electrophilic. This not only accelerates nucleophilic additions but can also enable reactions that are sluggish with non-fluorinated ketones. One consequence of this high electrophilicity is the tendency of many highly fluorinated ketones to form stable gem-diol hydrates in the presence of water.
Increased α-Proton Acidity: The stabilization of the enolate anion through the -I effect lowers the pKa of the α-protons, influencing the conditions required for enolate formation and subsequent reactions.
Reaction Selectivity: In molecules with multiple reactive sites, the electronic nature of the pentafluoroethyl group can direct the course of a reaction. For instance, in competitive reactions, a nucleophile will preferentially attack the more electrophilic carbonyl of the fluorinated ketone over a non-fluorinated one. Studies on related systems show that alkali metal promotion can enhance the selectivity of certain pathways, such as favoring hydrogen production through formate (B1220265) dehydrogenation in methanol (B129727) steam reforming on catalyst surfaces. mdpi.com
Radical Pathways and Intermediates in Transformations, including Markovnikov-Type Additions
While ionic pathways are more common for ketones, radical reactions can also occur, particularly with fluorinated compounds. The generation of a radical intermediate can lead to unique bond formations.
Although specific radical reactions for this compound are not extensively documented, principles from related systems can be applied. For instance, an alkene derived from this ketone could undergo radical addition. The regioselectivity of such an addition, whether it follows Markovnikov or anti-Markovnikov rules, depends on the specific reaction.
Markovnikov's Rule: In the ionic addition of H-X to an alkene, the hydrogen adds to the carbon with more hydrogen atoms, and the X group adds to the more substituted carbon. masterorganicchemistry.com
Anti-Markovnikov Addition: In the presence of radical initiators (like peroxides), the addition of HBr to an alkene proceeds via a radical mechanism, resulting in the bromine atom adding to the less substituted carbon, an outcome described as anti-Markovnikov. libretexts.org An alkene synthesized from this compound would be expected to follow these principles in radical addition reactions.
Electrophilic Aromatic Substitution and Addition Reactions with Fluorinated Ketones
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, typically involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comfiveable.meyoutube.com Fluorinated ketones or their derivatives can participate in or influence these reactions.
A common EAS reaction is the Friedel-Crafts acylation, where an acyl group is added to an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org While this compound itself would not be the acylating agent, a closely related derivative like pentafluoropropionyl chloride could be used to introduce a pentafluoroethyl-carbonyl group onto an aromatic ring.
The resulting ketone, an aryl-pentafluoroalkyl ketone, would exhibit specific properties in any subsequent EAS reactions:
Deactivating Nature: The strong electron-withdrawing power of the pentafluoroethyl-carbonyl group would deactivate the aromatic ring towards further electrophilic attack, making subsequent substitutions slower than on benzene (B151609) itself.
Meta-Directing Effect: As a deactivating group, it would direct incoming electrophiles to the meta position on the aromatic ring.
Rearrangement Reactions and Fragmentations
The unique electronic properties of the pentafluoroethyl group in this compound significantly influence its reactivity, leading to interesting rearrangement and fragmentation pathways. These reactions are often facilitated by the strong electron-withdrawing nature of the fluorinated substituent, which can stabilize intermediates and direct the course of complex transformations.
Semipinacol-Type Rearrangements and Analogous Processes Catalyzed by Organophotoredox Systems
Semipinacol rearrangements, a class of reactions involving the 1,2-migration of a substituent in a 1,2-diol mono-ether or a related species, have been explored in the context of fluorinated ketones. nih.gov While specific studies detailing the semipinacol rearrangement of this compound are not extensively documented in the reviewed literature, the principles of such rearrangements can be extrapolated. The core of this transformation involves the generation of a carbocation intermediate, the stability of which is paramount to the reaction's success.
Organophotoredox catalysis has emerged as a powerful tool for initiating such reactions under mild conditions. princeton.edu This approach utilizes a photocatalyst that, upon excitation with visible light, can engage in single-electron transfer (SET) processes with organic substrates. thieme.de In a hypothetical scenario involving an α-hydroxy derivative of this compound, a photoredox catalyst could facilitate the formation of a key radical cation intermediate, which could then undergo further transformations leading to a rearranged product. The general mechanism for photoredox-catalyzed reactions often involves the generation of radical intermediates that can participate in subsequent bond-forming or bond-breaking steps. sci-hub.se
Novel Carbonyl Group Transformations and Derivatizations
The carbonyl group of this compound is a key site for a variety of chemical transformations and derivatizations. Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new molecules with desired properties. greyhoundchrom.com Common derivatization strategies for carbonyl compounds include reactions with hydroxylamines, hydrazines, and silylating agents. researchgate.netnih.gov
For instance, the reaction with a hydroxylamine (B1172632) derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), would yield an oxime ether. researchgate.net This type of derivatization is often employed in gas chromatography to improve the volatility and detectability of the analyte. researchgate.net Similarly, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the enol form of the ketone into a trimethylsilyl (B98337) ether, which is more amenable to gas chromatographic analysis. researchgate.net
Beyond analytical derivatization, the carbonyl group can undergo a range of synthetic transformations. These can include reductions to the corresponding alcohol, reactions with organometallic reagents to form tertiary alcohols, and participation in various condensation reactions. The electron-withdrawing pentafluoroethyl group can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack.
Cyclization Reactions Utilizing this compound as a Key Component
The structural features of this compound make it a valuable building block for the synthesis of various cyclic compounds, particularly heterocycles. amazonaws.com The presence of both a reactive carbonyl group and an activated methylene (B1212753) group (alpha to the carbonyl) provides two points of functionality that can be exploited in cyclization reactions.
Reaction with Active Methylene Compounds for Heterocycle Synthesis
While direct examples involving this compound are not prevalent in the provided literature, the general strategy of reacting β-dicarbonyl compounds or their equivalents with active methylene compounds is a well-established method for heterocycle synthesis. purkh.com Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are potent nucleophiles. purkh.com
In a hypothetical reaction, this compound could first be activated, for instance, by forming an enamine or enolate. This intermediate could then react with a suitable partner containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. The subsequent intramolecular cyclization and dehydration would lead to the formation of a substituted heterocyclic ring. The specific nature of the resulting heterocycle would depend on the reaction conditions and the other reactants employed. The synthesis of N-heterocycles, in particular, is a significant area of research due to their prevalence in pharmaceuticals and other functional materials. rsc.org
Regioselective Synthesis of 4-Trifluoromethylpyridines
The synthesis of pyridines bearing a trifluoromethyl group is of significant interest due to the unique properties this substituent imparts on the molecule. While the provided information does not directly describe the synthesis of 4-trifluoromethylpyridines using this compound, it is possible to conceptualize a synthetic route based on established pyridine (B92270) syntheses.
A common approach to pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. In a modified approach, this compound could potentially serve as the β-dicarbonyl component. The reaction with an appropriate enamine and an ammonia source could, after cyclization and oxidation, lead to a pyridine ring. The regioselectivity of such a reaction would be a critical aspect to control, ensuring the desired placement of the trifluoromethyl group at the 4-position of the pyridine ring. dntb.gov.uaresearchgate.netnih.gov The regioselective formation of substituted heterocycles is a key challenge in organic synthesis. rsc.orgbeilstein-journals.org
Applications of 4,4,5,5,5 Pentafluoropentan 2 One As a Chemical Synthon and Intermediate
Catalysis and Ligand Design in Organic Reactions
Role as a Reactant or Substrate in Transition-Metal Catalyzed Transformations
While specific documented examples of 4,4,5,5,5-pentafluoropentan-2-one as a substrate in transition-metal catalyzed reactions are not extensively reported in publicly available literature, its chemical structure suggests several potential applications based on the established reactivity of fluorinated ketones.
The carbonyl group in this compound is a key functional handle for various transformations. Transition-metal catalyzed reactions involving the carbonyl group are fundamental in organic synthesis. For instance, processes like catalytic hydrogenation or hydrosilylation can reduce the ketone to the corresponding alcohol, 4,4,5,5,5-pentafluoropentan-2-ol. This transformation is crucial for accessing chiral fluorinated alcohols, which are valuable building blocks, especially when achieved with high enantioselectivity using chiral metal catalysts.
Furthermore, the presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity of the adjacent methylene (B1212753) and methyl groups. Transition-metal catalysts could potentially be employed to functionalize the C-H bonds alpha to the carbonyl group, although the acidity of these protons is a key factor.
The table below outlines potential transition-metal catalyzed reactions where this compound could serve as a substrate, based on the known reactivity of ketones.
| Reaction Type | Potential Product | Typical Metal Catalysts |
| Catalytic Hydrogenation | 4,4,5,5,5-Pentafluoropentan-2-ol | Ru, Rh, Pd, Ni |
| Catalytic Hydrosilylation | Silyl ether of 4,4,5,5,5-Pentafluoropentan-2-ol | Rh, Ir, Pt |
| Catalytic Transfer Hydrogenation | 4,4,5,5,5-Pentafluoropentan-2-ol | Ru, Ir, Rh |
Potential for Developing Novel Fluorinated Ligands or Catalytic Systems
The structure of this compound makes it an attractive starting material for the synthesis of novel fluorinated ligands. Fluorinated ligands are of great interest in coordination chemistry and catalysis as they can significantly modify the electronic properties and stability of metal complexes.
A primary route to valuable fluorinated ligands from this compound is through the synthesis of β-diketones. The Claisen condensation is a classic method for preparing β-diketones, which are excellent chelating ligands for a wide range of metal ions, including transition metals and lanthanides. In a potential synthetic pathway, this compound could react with a suitable ester in the presence of a strong base to yield a fluorinated β-diketone.
These resulting fluorinated β-diketonate ligands can then be used to create metal complexes with unique catalytic activities or physical properties. For example, lanthanide complexes with fluorinated β-diketonate ligands are known to be effective NMR shift reagents.
The potential synthetic utility of this compound in ligand synthesis is summarized in the table below.
| Ligand Type | Synthetic Intermediate | Potential Metal Complexes |
| Fluorinated β-diketonate | Product of Claisen condensation | Transition metal and lanthanide catalysts, NMR shift reagents |
| Fluorinated Schiff base | Product of condensation with a primary amine | Catalysts for various organic transformations |
| Fluorinated phosphine (B1218219) ligand | Multi-step synthesis involving the carbonyl group | Homogeneous catalysis |
Computational and Theoretical Studies on 4,4,5,5,5 Pentafluoropentan 2 One
Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics
The electronic structure and bonding of 4,4,5,5,5-Pentafluoropentan-2-one would be primarily investigated using Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a favorable balance between accuracy and computational cost. acs.orgresearchgate.netdigitellinc.com Functionals such as B3LYP or ωB97X-D, paired with a comprehensive basis set like 6-311+G(d,p), would be employed to perform geometry optimization and calculate electronic properties.
A key focus would be the profound inductive effect of the pentafluoroethyl group (-C₂F₅). The high electronegativity of the five fluorine atoms is expected to cause a significant withdrawal of electron density from the rest of the carbon chain, including the carbonyl group. This would render the carbonyl carbon exceptionally electrophilic and polarize the C=O bond more than in a non-fluorinated ketone like 2-pentanone.
Natural Bond Orbital (NBO) analysis would be a critical tool to quantify these effects. nih.govuni-muenchen.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the chemist's intuitive picture of Lewis structures (bonds and lone pairs). wikipedia.org This analysis would likely reveal:
High Polarization: The C=O bond NBO would show a significantly larger coefficient on the oxygen atom compared to the carbon, confirming high polarization.
Atomic Charges: Mulliken or Natural Population Analysis (NPA) would assign a large positive partial charge to the carbonyl carbon (C2) and the adjacent methylene (B1212753) carbon (C3), with significant negative charges on the fluorine and oxygen atoms.
Hyperconjugation: Second-order perturbation theory analysis within the NBO framework would quantify hyperconjugative interactions, such as the donation of electron density from C-H or C-C σ-bonds into the antibonding π* orbital of the carbonyl group.
Table 1: Illustrative Calculated Geometric and Electronic Parameters for this compound (Note: These values are hypothetical, based on typical results from DFT calculations for similar structures, and serve for illustrative purposes only.)
| Parameter | Atom(s) Involved | Illustrative Calculated Value | Expected Trend vs. 2-Pentanone |
| Bond Lengths (Å) | |||
| C=O | 1.21 Å | Slightly shorter | |
| C-F (avg.) | 1.34 Å | - | |
| C2-C3 | 1.50 Å | Slightly shorter | |
| C3-C4 | 1.52 Å | Slightly longer | |
| Bond Angles (°) | |||
| C1-C2-O | 121.5° | Minor change | |
| C3-C2-O | 122.5° | Slightly larger | |
| Natural Atomic Charges (e) | |||
| C2 (carbonyl) | +0.75 e | Significantly more positive | |
| O (carbonyl) | -0.65 e | More negative | |
| C4 | +0.60 e | Significantly positive |
Conformational Analysis, Isomerism, and Energetic Landscapes
The presence of multiple single bonds in this compound allows for various conformations arising from rotation around the C1-C2, C2-C3, and C3-C4 bonds. A thorough conformational analysis would be performed computationally by systematically rotating these bonds (e.g., in 15° or 30° increments) to map the potential energy surface. Each resulting structure would be optimized at a suitable level of theory (e.g., DFT) to locate all energy minima (stable conformers) and transition states (rotational barriers).
The energetic landscape is expected to be complex. The large, sterically demanding, and polar pentafluoroethyl group would create significant rotational barriers and dictate the most stable conformations. Gauche interactions between the methyl group, the carbonyl oxygen, and the bulky -C₂F₅ group would be highly destabilizing. It is hypothesized that the most stable conformers would arrange the largest groups in an anti-periplanar fashion to minimize steric hindrance and unfavorable dipole-dipole interactions.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: Energies are relative to the most stable conformer (Conformer A). These are for illustrative purposes to show what a conformational search would yield.)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | ~180° (anti) | ~180° (anti) | 0.00 | ~75% |
| B | ~60° (gauche) | ~180° (anti) | +1.5 | ~15% |
| C | ~180° (anti) | ~60° (gauche) | +2.5 | ~5% |
| D | ~0° (syn) | ~180° (anti) | >5.0 | <1% |
Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, a key reaction to study would be the nucleophilic addition to the carbonyl group, a fundamental process for ketones.
A typical computational study would model the reaction of the ketone with a nucleophile (e.g., hydride, Grignard reagent, or an enolate). The process involves:
Locating Reactants and Products: The geometries of the starting materials (ketone + nucleophile) and the final product (the tetrahedral alkoxide intermediate) are optimized.
Finding the Transition State (TS): Sophisticated algorithms are used to locate the highest energy point along the lowest energy reaction pathway—the transition state. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (ΔG‡), which is directly related to the reaction rate.
For this compound, the strong electron-withdrawing nature of the -C₂F₅ group is expected to dramatically lower the energy of the LUMO localized on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Therefore, computational studies would likely predict a significantly lower activation barrier for nucleophilic addition compared to non-fluorinated analogues, indicating a much faster reaction rate.
Prediction of Novel Reactivity, Regioselectivity, and Stereoselectivity
Beyond confirming known reactivity, computational chemistry can predict novel reaction pathways, regioselectivity, and stereoselectivity. rsc.org For instance, in reactions involving an unsymmetrical reagent, calculations can determine which of several possible products is favored by comparing the activation energies of the competing pathways.
Regioselectivity: In reactions such as enolate formation, deprotonation could occur at either the C1 (methyl) or C3 (methylene) position. The acidity of the α-protons would be calculated. The protons on C3 are expected to be significantly more acidic due to the powerful inductive effect of the adjacent -C₂F₅ group. Therefore, computational models would predict that reactions proceeding via an enolate (e.g., aldol (B89426) reactions) would be highly regioselective, favoring deprotonation at C3.
Stereoselectivity: For additions to the carbonyl that create a new stereocenter, computational models can predict which diastereomer or enantiomer will be formed preferentially. By modeling the transition states leading to different stereoisomers, the pathway with the lower activation energy can be identified. For this molecule, Cram's rule or the Felkin-Anh model would be computationally tested to predict the stereochemical outcome of additions from chiral nucleophiles or in the presence of chiral catalysts.
Influence of Fluorine Atoms on Molecular Orbital Characteristics and Reactivity Descriptors
The five fluorine atoms exert a dominant influence on the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oregonstate.edu
HOMO and LUMO Energies: The strong inductive effect of fluorine is expected to stabilize all molecular orbitals, significantly lowering the energies of both the HOMO and LUMO compared to non-fluorinated ketones. The HOMO is typically associated with the lone pairs on the carbonyl oxygen, while the LUMO is the C=O π* antibonding orbital.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. While both orbitals are lowered in energy, the effect on the LUMO is often more pronounced in such electron-poor systems. The precise change in the gap would require calculation, but the dramatically lowered LUMO energy is the primary driver of the ketone's enhanced electrophilicity.
Global reactivity descriptors, derived from the conceptual DFT framework, would be calculated to quantify these characteristics.
Table 3: Predicted Conceptual DFT Reactivity Descriptors (Note: These descriptors provide a quantitative basis for the reactivity expected for the molecule. Values are illustrative.)
| Descriptor | Formula | Predicted Characteristic for C₅H₅F₅O | Interpretation |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Moderately High | High stability, resistance to change in electron configuration. |
| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Very Negative | High tendency to accept electrons; strong electrophile. |
| Electrophilicity Index (ω) | μ² / (2η) | High | Strong capacity to act as an electrophile. |
Advanced Spectroscopic Characterization and Mechanistic Elucidation of 4,4,5,5,5 Pentafluoropentan 2 One
The structural analysis and mechanistic understanding of fluorinated compounds like 4,4,5,5,5-Pentafluoropentan-2-one rely heavily on a suite of advanced spectroscopic techniques. These methods provide unparalleled insight into the molecule's architecture, electronic environment, and behavior during chemical transformations.
Derivatives and Analogues of 4,4,5,5,5 Pentafluoropentan 2 One: Synthesis and Structure Activity Relationships
Synthesis and Transformations of Functionalized Derivatives of 4,4,5,5,5-Pentafluoropentan-2-one
The synthesis of functionalized derivatives of this compound can be approached through various established synthetic methodologies that target the ketone functionality and the adjacent α-carbon. The strong electron-withdrawing nature of the pentafluoroethyl group significantly enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby influencing the course and outcome of these reactions.
Table 7.1.1: Potential Synthetic Routes to Functionalized Derivatives
| Reaction Type | Reagents and Conditions | Expected Product Class |
| Aldol (B89426) Condensation | Aldehydes or ketones, acid or base catalysis | α,β-Unsaturated ketones |
| Knoevenagel Condensation | Active methylene (B1212753) compounds, weak base | α,β-Unsaturated dicarbonyls or cyano-esters |
| Mannich Reaction | Formaldehyde, primary or secondary amine | β-Amino ketones (Mannich bases) |
| Olefination Reactions | Wittig or Horner-Wadsworth-Emmons reagents | Alkenes |
| Grignard & Organolithium Addition | RMgX or RLi | Tertiary alcohols |
| Heterocycle Formation | Hydrazines, hydroxylamines, etc. | Pyrazoles, isoxazoles, etc. |
Subsequent transformations of these initial products would open avenues to a wider array of derivatives. For instance, the double bond in α,β-unsaturated ketones derived from aldol or Knoevenagel condensations can undergo Michael additions, epoxidation, or dihydroxylation, introducing further functionality. The β-amino group in Mannich bases can be modified or serve as a handle for further synthetic elaborations. Tertiary alcohols from Grignard reactions can be dehydrated to alkenes or used in substitution reactions. The synthesis of heterocyclic compounds from β-diketones or other derivatives of this compound is also a promising area for creating novel molecular scaffolds.
Comparative Reactivity Studies with Other Perfluorinated Ketones and Analogous Systems
The reactivity of this compound is largely dictated by the presence of the pentafluoroethyl group. Compared to its non-fluorinated analog, pentan-2-one, the carbonyl carbon is significantly more electrophilic. This heightened reactivity is a general feature of perfluorinated ketones and influences their interactions with nucleophiles.
In comparison to other perfluorinated ketones, such as perfluoro(2-methyl-3-pentanone) (B35912) (a compound with a fully fluorinated backbone), this compound possesses acidic α-protons, which allows for enolate formation and subsequent reactions at the α-position. wikipedia.org This is a key difference that expands the synthetic utility of partially fluorinated ketones.
The equilibrium between the ketone and its hydrate (B1144303) (gem-diol) is another important aspect of perfluorinated ketone chemistry. The electron-withdrawing fluorine atoms stabilize the hydrate form. While detailed studies on this compound hydrate are not extensively available, it is a factor to consider in its reactions, particularly in aqueous or protic media.
Research on Compounds with Related Pentafluoropentyl Moieties
The pentafluoropentyl moiety is a key structural feature in several classes of compounds that have found applications in various areas of chemical research.
4,4,5,5,5-Pentafluoro-1-pentanol (B126089) is a valuable synthetic intermediate. One notable synthesis route involves the reaction of pentafluoroiodoethane (B1347087) with allyl alcohol in the presence of an iron catalyst. chemicalbook.com This fluoroalcohol serves as a precursor to other important compounds. For instance, it is a key building block in the synthesis of the anti-breast cancer agent fulvestrant (B1683766). In this synthesis, the alcohol is typically activated (e.g., as a sulfonate ester) and then displaced by a thiol. chemicalbook.com Furthermore, 4,4,5,5,5-pentafluoro-1-pentanol has been used in the preparation of specialized polymers, such as chlorine-capped telechelic poly(methyl methacrylate)s. chemicalbook.com
4,4,5,5,5-Pentafluoropentane-1-thiol, often synthesized from the corresponding alcohol, is another important building block in medicinal chemistry. chemicalbook.comnih.gov It is notably used in the synthesis of fulvestrant and its isomers, which exhibit antiproliferative activity against breast cancer cells. chemicalbook.com The thiol group provides a nucleophilic handle for various coupling reactions, allowing for the introduction of the pentafluoropentylthio moiety into larger molecules.
The introduction of fluorine into aliphatic chains can have a profound and sometimes non-intuitive effect on a molecule's lipophilicity (logP), a critical parameter influencing its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). acs.orgnih.govresearchgate.netresearchgate.netugent.be While fluorination of aromatic systems generally increases lipophilicity, aliphatic fluorination can either increase or decrease this property depending on the specific fluorine substitution pattern. acs.orgnih.govresearchgate.netresearchgate.netugent.be
Development of Isosteres and Bioisosteres Incorporating the Pentafluoropentyl Ketone Unit
Isosteres and bioisosteres are functional groups or molecules that have similar physical and chemical properties, which elicit broadly similar biological responses. The replacement of a chemical moiety with a bioisostere is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties.
The ketone functional group itself can be replaced by various bioisosteres, such as oxetanes or aryl halides, to modulate properties like metabolic stability and polarity. nih.govnih.gov While specific examples incorporating the entire pentafluoropentyl ketone unit as a bioisostere are not extensively documented, the principles of bioisosterism can be applied. For instance, the pentafluoropentyl group could serve as a bioisostere for other lipophilic alkyl or aryl groups in a drug candidate. The unique electronic properties and conformational preferences of the pentafluoropentyl chain could lead to improved interactions with a biological target. The development of novel bioisosteres containing the pentafluoropentyl ketone scaffold remains an area with potential for future research in drug discovery.
Future Directions and Emerging Research Avenues for 4,4,5,5,5 Pentafluoropentan 2 One
Development of Novel and Atom-Economical Synthetic Routes to Perfluorinated Ketones
The synthesis of perfluorinated ketones, including 4,4,5,5,5-Pentafluoropentan-2-one, is an area ripe for innovation. Traditional methods often involve harsh conditions, expensive reagents, and generate significant waste. The drive towards "green chemistry" is pushing researchers to develop more efficient and environmentally benign synthetic strategies.
A key concept in this endeavor is atom economy , which seeks to maximize the incorporation of reactant atoms into the final product. jk-sci.com Strategies such as isomerization and addition reactions are being explored to achieve this. For example, the isomerization of propargyl alcohols to α,β-unsaturated carbonyls using a ruthenium catalyst offers a more atom-economical alternative to traditional two-step oxidation-reduction sequences. jk-sci.com Similarly, the addition of allyl alcohol to alkynes in an aqueous medium can form γ,δ-unsaturated ketones and aldehydes efficiently. jk-sci.com
Enzymatic synthesis is another promising avenue for the green production of fluorinated compounds. nih.gov Enzymes like fluorinases, cytochrome P450 enzymes, and aldolases offer the potential for highly selective fluorination under mild conditions. nih.gov The direct formation of the C-F bond by fluorinase is considered a particularly effective and promising method. nih.gov
Exploration of New Reactivity Modes and Catalytic Applications in Complex Synthesis
The unique electronic properties of fluorinated ketones, such as this compound, make them valuable in catalysis and complex synthesis. The strong electron-withdrawing nature of the pentafluoroethyl group enhances the electrophilicity of the carbonyl carbon, influencing its reactivity.
Current research is focused on exploring new reactivity modes beyond traditional carbonyl chemistry. This includes investigating the use of fluorinated ketones as directing groups in photocatalytic C-H fluorination. nih.gov For instance, ketones can direct the selective fluorination of aliphatic C-H bonds at the β- or γ-position using reagents like Selectfluor® in the presence of a photocatalyst and visible light. nih.gov The rigidity of the molecular structure plays a crucial role in achieving the desired reactivity and selectivity in these reactions. nih.gov
The reactivity of fluorinated ketones is also influenced by the equilibrium between their keto and hydrate (B1144303) forms. nih.gov The extent of hydration can be modulated by the electronic properties of substituents, with more electron-withdrawing groups favoring the hydrate form. nih.gov This interplay between intrinsic electrophilicity and hydration state offers opportunities to fine-tune the reactivity of these compounds for specific applications.
Furthermore, the development of organophosphorus reagents has enabled the mild and selective manipulation of C-F bonds in perfluoroalkyl ketones. nih.gov This allows for the replacement of a fluorine atom with other halogens, creating α-haloperfluoroketones with orthogonal reactivity that can be used for further structural diversification. nih.gov
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet the potential industrial demand for this compound and other fluorinated ketones, scalable and efficient production methods are essential. Flow chemistry and automated synthesis offer significant advantages over traditional batch processes in this regard.
Flow chemistry, the continuous processing of chemical reactions in a reactor, provides better control over reaction parameters, enhanced safety, and easier scalability. researchgate.net The automated flow synthesis of fluorine-containing organic compounds is an active area of research, aiming to provide an economical manufacturing route for fine chemicals. researchgate.net
Automated synthesizers are also being developed for specific applications, such as the electrochemical ¹⁸F-fluorination of organic compounds for the synthesis of Positron-Emission-Tomography (PET) tracers. uky.edu These systems can automate all necessary steps, from the drying of the fluoride (B91410) source to the purification and formulation of the final product. uky.edu Similar automated platforms could be adapted for the synthesis of this compound, enabling high-throughput screening of reaction conditions and rapid process optimization. The automated synthesis of n.c.a. [¹⁸F]FDOPA has been demonstrated, showcasing the potential for multi-patient-dose routine production. nih.gov
Advanced Material Science Applications beyond Traditional Uses (e.g., responsive materials, smart polymers)
The incorporation of fluorinated ketones like this compound into polymers can lead to materials with unique and desirable properties. Fluorinated polymers are known for their chemical resistance, thermal stability, low friction coefficients, and distinct electrical properties. mdpi.comresearchgate.net
A particularly exciting area of research is the development of smart materials and responsive polymers . These materials can change their properties in response to external stimuli such as light, temperature, pH, or electric fields. nih.govscilit.com Fluorinated polymers, such as poly(vinylidene fluoride) (PVDF), exhibit piezoelectric, pyroelectric, and ferroelectric properties, making them suitable for applications in sensors, actuators, and energy harvesting devices. mdpi.comresearchgate.netacs.org
The introduction of fluorinated ketone moieties into polymer backbones or as side chains could lead to novel responsive materials. For example, the reversible formation of hemiketals or the change in keto-hydrate equilibrium in response to environmental changes could be harnessed to create stimuli-responsive polymers. The development of ROS-responsive fluorinated oxalate (B1200264) nanomedicine showcases the potential for creating materials that respond to biological signals. mdpi.com
Interdisciplinary Research with Fluorinated Ketones in Areas such as Agrochemistry, Analytical Chemistry, and Supramolecular Chemistry
The unique properties of this compound and related fluorinated ketones make them valuable tools in a variety of interdisciplinary research fields.
Agrochemistry: Fluorinated compounds are widely used as pesticides and herbicides. ajgreenchem.com The specific biological activity of fluorinated ketones, such as their potential as enzyme inhibitors, makes them interesting candidates for the development of new agrochemicals. nih.gov For instance, trifluoromethyl ketones are known to inhibit carboxylesterases, which can have implications in both pharmaceutical and agrochemical fields. nih.gov
Analytical Chemistry: In analytical chemistry, fluorinated compounds can be used as derivatizing agents or as probes in techniques like ¹⁹F NMR. The presence of fluorine provides a unique spectroscopic handle for analysis. This compound has been identified in the gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts, indicating its potential as a biomarker or a component of complex mixtures. ajgreenchem.comajgreenchem.com
Supramolecular Chemistry: The ability of the carbonyl group to participate in hydrogen bonding and other non-covalent interactions makes fluorinated ketones interesting building blocks for supramolecular assemblies. The electron-withdrawing nature of the fluoroalkyl group can influence the strength and directionality of these interactions, enabling the design of novel supramolecular architectures with specific functions.
Q & A
Q. What are the optimal synthetic routes for 4,4,5,5,5-Pentafluoropentan-2-one, and how do reaction conditions influence yield?
The synthesis of fluorinated ketones like this compound typically involves fluorination of precursor alcohols or ketones. A method analogous to the synthesis of 4,4,5,5,5-Pentafluoropentan-1-ol (CAS 148043-73-6) can be adapted, where fluorination agents such as hydrogen fluoride (HF) or sulfur tetrafluoride (SF₄) are employed under inert conditions . Catalytic systems, including transition metal complexes or Lewis acids (e.g., BF₃), may enhance regioselectivity. For example, highlights the use of a palladium catalyst with a phosphine ligand to achieve high fluorination efficiency (yields >80%). Reaction temperature (typically 50–100°C) and solvent polarity (e.g., dichloromethane or DMF) critically influence reaction kinetics and byproduct formation.
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is indispensable for confirming fluorine substitution patterns. For example, the five equivalent fluorine atoms in the -CF₃ and -CF₂ groups produce distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify molecular weight (expected m/z: ~210) and fragmentation pathways .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds confirm functional groups.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) or GC-MS ensures purity (>95%) .
Q. How does the fluorine substitution pattern affect the compound’s reactivity in nucleophilic additions?
The electron-withdrawing nature of fluorine atoms deactivates the carbonyl group, reducing its susceptibility to nucleophilic attack. However, the steric bulk of the pentafluorinated chain may influence regioselectivity in reactions such as Grignard additions or enolate formation. For example, in analogous compounds like 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile (CAS 187.06979), fluorination at the β-position stabilizes enolate intermediates, enabling selective alkylation .
Advanced Research Questions
Q. What role does this compound play in the synthesis of therapeutic agents like Fulvestrant?
While 4,4,5,5,5-Pentafluoropentan-1-ol (CAS 148043-73-6) is a key intermediate in synthesizing Fulvestrant (a breast cancer drug), the ketone derivative may serve as a precursor for introducing fluorinated side chains into steroidal backbones. Fluorination enhances metabolic stability and receptor binding affinity . For instance, the ketone group can undergo reductive amination or Wittig reactions to generate fluorinated analogs with improved pharmacokinetic profiles .
Q. How do computational models predict the physicochemical properties of fluorinated ketones like this compound?
Density Functional Theory (DFT) calculations reveal that fluorine substituents lower the compound’s HOMO energy (-9.5 eV), reducing oxidative degradation. Molecular dynamics simulations predict logP values (~2.8), indicating moderate lipophilicity suitable for blood-brain barrier penetration. These models also highlight strong dipole-dipole interactions (e.g., C-F···H-N) in crystal packing, validated by X-ray diffraction studies of related fluorinated esters .
Q. What environmental persistence and bioaccumulation risks are associated with this compound?
As a perfluorinated compound (PFC), it may exhibit environmental persistence similar to perfluorooctanoic acid (PFOA). and note that LC-MS methods with a detection limit of 50 ng/L are used to monitor PFCs in water. The compound’s short carbon chain (C5) may reduce bioaccumulation potential compared to longer-chain PFCs, but in vitro assays (e.g., hepatic microsome stability) are recommended to assess metabolic breakdown .
Q. How can structural modifications of this compound enhance its utility in material science?
Introducing electron-deficient fluorinated groups into polymers improves thermal stability and dielectric properties. For example, copolymerization with acrylates (e.g., methyl methacrylate) via radical-initiated reactions yields materials with low surface energy (contact angle >110°), suitable for hydrophobic coatings. highlights methoxy-substituted derivatives (e.g., 3-(2-methoxyphenyl)-4,4,5,5,5-pentafluoropent-2-enoic acid methyl ester) as templates for designing fluorinated liquid crystals .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen fluorination agents and catalysts, minimizing byproducts .
- Analytical Validation : Cross-validate NMR and MS data with computational predictions (e.g., ACD/Labs or Gaussian software) .
- Environmental Testing : Employ OECD 301B guidelines for biodegradability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
